N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide
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Overview
Description
Scientific Research Applications
Anticancer and Antimicrobial Properties
A study conducted by Evren et al. (2019) highlights the synthesis of compounds structurally related to N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide, demonstrating their potential anticancer activities. Particularly, compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating promise in cancer research (Evren et al., 2019). Furthermore, Pandya and Joshi (2021) synthesized a novel heterocyclic library, including compounds structurally similar to this compound, and found them to exhibit antimicrobial activity against bacteria and fungi, showcasing the compound's potential in developing antimicrobial agents (Pandya & Joshi, 2021).
Insecticidal Activity
Research by Samaritoni et al. (1999) on methylene group modifications of compounds structurally related to this compound revealed broad-spectrum insecticidal activity. These studies indicate the compound's potential utility in agricultural settings, offering alternatives to traditional pesticides (Samaritoni et al., 1999).
Green Chemistry and Catalysis
Gondaliya and Kapadiya (2021) discussed the green chemistry approach in synthesizing N-substituted phenyl acetamide derivatives, related to the compound . The use of eco-friendly catalysts and optimization of reactions toward greener pathways not only aligns with environmental sustainability goals but also enhances the biological potency of the synthesized compounds against cancer cell lines (Gondaliya & Kapadiya, 2021).
Mechanism of Action
Target of action
Triazole compounds are known for their ability to bind to a variety of enzymes and receptors in biological systems . This suggests that “N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide” may also interact with multiple targets.
Mode of action
Triazole compounds often act by binding to enzymes and receptors, potentially altering their function .
Biochemical pathways
Without specific information on “N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide”, it’s difficult to say which biochemical pathways it might affect. Given the broad biological activity of triazoles, it’s likely that multiple pathways could be impacted .
Result of action
Triazoles are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects .
Properties
IUPAC Name |
N-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O3/c19-14-7-6-13(16(20)8-14)9-28-23-11-21-17(26)10-27-18-22-12-25(24-18)15-4-2-1-3-5-15/h1-8,11-12H,9-10H2,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOJDOIVRQTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NC=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)N/C=N\OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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